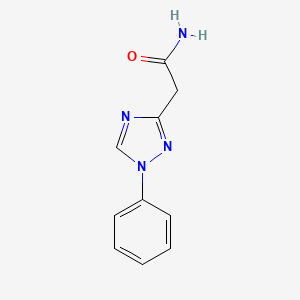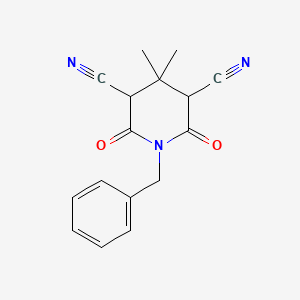
1-Benzyl-4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile is a heterocyclic compound with the molecular formula C₁₄H₁₄N₂O₂. It is characterized by a piperidine ring substituted with benzyl, dimethyl, dioxo, and dicarbonitrile groups.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Benzyl and Dimethyl Groups: Benzyl and dimethyl groups are introduced via alkylation reactions.
Oxidation and Nitrile Formation:
Analyse Chemischer Reaktionen
1-Benzyl-4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzyl and dimethyl groups can undergo substitution reactions with various reagents.
Hydrolysis: The nitrile groups can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Benzyl-4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile can be compared with similar compounds such as:
1-Benzyl-4,6-dimethylpyridin-2(1H)-one: This compound has a similar benzyl and dimethyl substitution but differs in the ring structure and functional groups.
1-Benzylpyrazole-4-boronic acid pinacol ester: This compound shares the benzyl group but has different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, making it valuable for specialized research applications.
Eigenschaften
CAS-Nummer |
64729-45-9 |
|---|---|
Molekularformel |
C16H15N3O2 |
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
1-benzyl-4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile |
InChI |
InChI=1S/C16H15N3O2/c1-16(2)12(8-17)14(20)19(15(21)13(16)9-18)10-11-6-4-3-5-7-11/h3-7,12-13H,10H2,1-2H3 |
InChI-Schlüssel |
QOZJQFBSKQHYNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C(=O)N(C(=O)C1C#N)CC2=CC=CC=C2)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


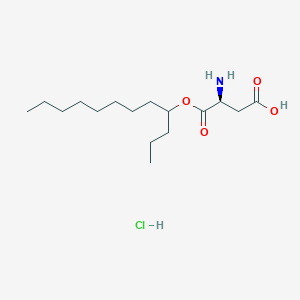
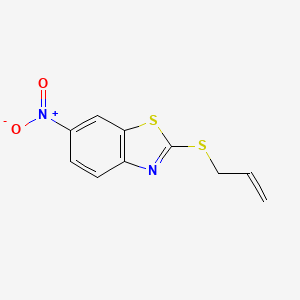

![3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one](/img/structure/B14489807.png)
![Methyldesacetylcolchaminone [French]](/img/structure/B14489814.png)
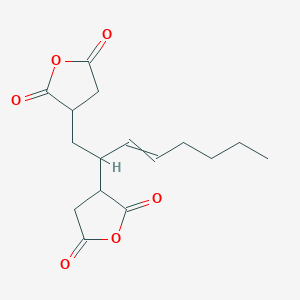
![3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine](/img/structure/B14489822.png)
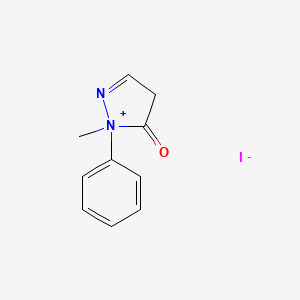


![3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B14489856.png)
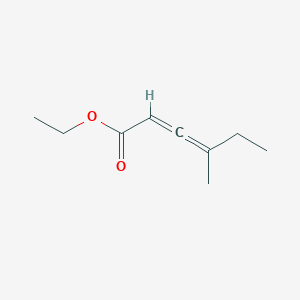
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]dipropanoic acid](/img/structure/B14489858.png)
